molecular formula C10H14O B3053219 2-(3-Methylphenyl)propan-2-ol CAS No. 5208-37-7

2-(3-Methylphenyl)propan-2-ol

Cat. No. B3053219
CAS RN: 5208-37-7
M. Wt: 150.22 g/mol
InChI Key: NARIBLVZTLPQJB-UHFFFAOYSA-N
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Description

“2-(3-Methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C₁₀H₁₄O . It is also known as m-Cymen-8-ol . It has a molecular weight of 150.21800 g/mol . This compound has been found in the taxon Mangifera indica .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenyl)propan-2-ol” can be represented by the canonical SMILES string: OC(C=1C=CC=C(C1)C)©C . This indicates that the molecule consists of a phenyl group (C6H5-) attached to the third carbon of a propan-2-ol molecule .


Physical And Chemical Properties Analysis

“2-(3-Methylphenyl)propan-2-ol” is a viscous liquid or crystalline mass with a melting point of 22 °C, a boiling point under 0.013 kPa of 74–76 °C, a density at 25 °C of 0.960, and refractive indices of 1.515–1.518 . It has a fresh floral odor, reminiscent of lily of the valley and linden blossoms .

properties

IUPAC Name

2-(3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARIBLVZTLPQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016804
Record name 2-(3-Tolyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)propan-2-ol

CAS RN

5208-37-7
Record name NSC80511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Tolyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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